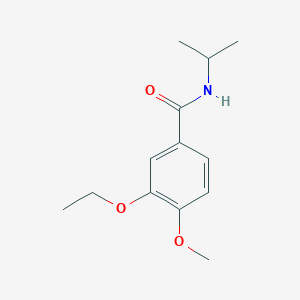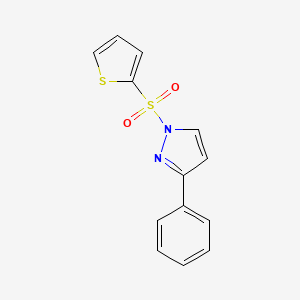
Quorum Sensing-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quorum Sensing-IN-1 is a compound that inhibits quorum sensing, a bacterial communication process that regulates gene expression based on population density. Quorum sensing is crucial for coordinating various bacterial behaviors, including virulence and biofilm formation. By inhibiting this process, this compound has the potential to control bacterial infections and biofilm-related issues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quorum Sensing-IN-1 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, and finally, purification steps to obtain the pure compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is scaled up from laboratory conditions, ensuring that the reaction parameters are controlled to maintain consistency and quality. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Quorum Sensing-IN-1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used.
Scientific Research Applications
Quorum Sensing-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study quorum sensing mechanisms and develop new inhibitors.
Biology: Helps in understanding bacterial communication and its role in microbial ecology.
Medicine: Potential therapeutic agent for treating bacterial infections by disrupting quorum sensing.
Industry: Applied in controlling biofilm formation in various industrial processes, including water treatment and food processing.
Mechanism of Action
Quorum Sensing-IN-1 exerts its effects by interfering with the quorum sensing signaling pathways. It binds to the receptor proteins that detect quorum sensing molecules, preventing them from activating gene expression. This inhibition disrupts the coordinated behavior of bacterial populations, reducing their virulence and ability to form biofilms.
Comparison with Similar Compounds
Quorum Sensing-IN-1 is unique in its specific inhibition of quorum sensing pathways. Similar compounds include:
N-acyl homoserine lactones (AHLs): Used by Gram-negative bacteria for quorum sensing.
Furanones: Natural compounds that inhibit quorum sensing by mimicking signaling molecules.
Properties
Molecular Formula |
C13H10N2O2S2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-phenyl-1-thiophen-2-ylsulfonylpyrazole |
InChI |
InChI=1S/C13H10N2O2S2/c16-19(17,13-7-4-10-18-13)15-9-8-12(14-15)11-5-2-1-3-6-11/h1-10H |
InChI Key |
IAUMRAHPFFEZRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14916932.png)
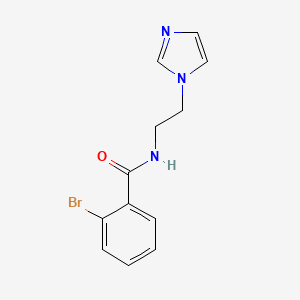

![5-Oxa-2-azaspiro[3.5]nonan-8-ol](/img/structure/B14916949.png)

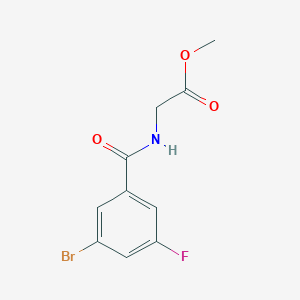
![Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate](/img/structure/B14916958.png)
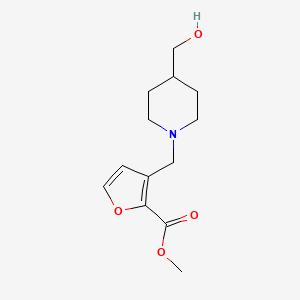
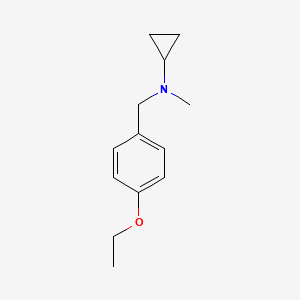
![Tert-butyl (4aS,7aR)-3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate](/img/structure/B14916974.png)
![3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14916976.png)
